4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride
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Overview
Description
“4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride” is a chemical compound with the molecular formula C11H18Cl2N2O . It is used in the development of Thalidomide based PROTACs .
Synthesis Analysis
The synthesis of piperidin-4-ol derivatives, which are structurally similar to the compound , has been extensively studied . These compounds are synthesized via an efficient route and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine, a compound similar to “this compound”, has been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis
The chemical reactions involving piperidin-4-ol derivatives have been studied . These compounds possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 265.18. More detailed information about its physical and chemical properties can be found on PubChem .Scientific Research Applications
Synthesis of Polyfunctionalized Compounds
One notable application involves the synthesis of polyfunctionalized 4H-pyran derivatives bearing a fluorochloro pyridyl moiety. These compounds were prepared using a one-pot multicomponent reaction catalyzed by piperidine, demonstrating an efficient synthetic route characterized by short reaction times, high yield, and ease of product separation (Ye et al., 2010).
Key Intermediate in Drug Synthesis
4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride derivatives have been identified as key intermediates in the synthesis of pharmaceuticals. For example, a robust three-step synthesis was developed for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a crucial intermediate in the production of Crizotinib, highlighting its significance in the pharmaceutical industry (Fussell et al., 2012).
Medicinal Chemistry Applications
The compound's derivatives are instrumental in medicinal chemistry, serving as antagonists for specific receptors. For instance, modifications of the 4-pyridyl moiety to a 1-(substituted)piperidin-4-yl ring have been explored for developing water-soluble human A₃ adenosine receptor antagonists, demonstrating potential for intravenous infusion applications (Baraldi et al., 2012).
Mechanism of Action
Target of Action
The primary target of 4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound acts as a CCR5 antagonist , blocking the receptor and preventing HIV-1 entry . All CCR5 antagonists, including this compound, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor disrupts the HIV-1 entry process, preventing the virus from infecting cells . This action affects the HIV-1 life cycle and can slow the progression of the disease.
Result of Action
By blocking the CCR5 receptor, this compound prevents HIV-1 from entering cells . This can potentially slow the progression of HIV-1 infection and improve patient outcomes.
Future Directions
properties
IUPAC Name |
4-(pyridin-3-ylmethyl)piperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-11(3-6-12-7-4-11)8-10-2-1-5-13-9-10;;/h1-2,5,9,12,14H,3-4,6-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVZCNOJLPYJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CN=CC=C2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1021205-21-9 |
Source
|
Record name | 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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